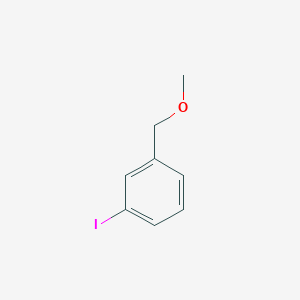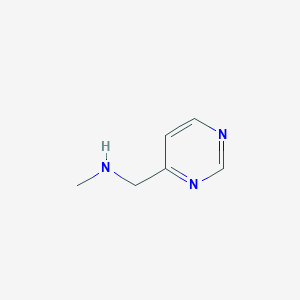
3-(4-bromo-1H-pyrazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromo-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the CAS Number: 1007518-24-2 . It has a molecular weight of 200.04 and its molecular formula is C6H6BrN3 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6BrN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1,3H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Chemical Inhibitors and Cytochrome P450 Isoforms
One significant application of related compounds involves their use as chemical inhibitors to study the selectivity and potency of various cytochrome P450 isoforms in human liver microsomes. This research is critical for understanding drug-drug interactions and for the development of safer pharmaceuticals (Khojasteh et al., 2011).
Downstream Processing of Biologically Produced Diols
Another application is in the optimization of downstream processing for the separation and purification of biologically produced diols, such as 1,3-propanediol, which are key in the production of environmentally friendly chemicals (Xiu & Zeng, 2008).
Building Blocks in Heterocyclic Synthesis
The structure and reactivity of pyrazoline derivatives, closely related to the specified compound, serve as valuable building blocks for synthesizing various heterocyclic compounds. These derivatives are used in creating complex molecules for potential applications in dyes and pharmaceuticals (Gomaa & Ali, 2020).
Glycerol Hydrogenolysis to 1,3-Propanediol
In the context of sustainable chemistry, related compounds are explored as catalysts for the conversion of glycerol to 1,3-propanediol, a process that holds significance in the production of biodegradable plastics and other green chemicals (Da Silva Ruy et al., 2020).
High Energy Density Materials (HEDM)
Research into high-nitrogen azine energetic materials, which include pyrazine derivatives, focuses on their application in propellants and explosives. These materials are sought after for their potential to improve burning rates and reduce sensitivity, contributing to safer and more efficient energetic materials (Yongjin & Shuhong, 2019).
Anticancer Agents Development
Pyrazoline derivatives have been extensively studied for their anticancer properties. The synthesis and bioevaluation of these compounds reveal a wide array of biological activities, suggesting their potential as therapeutic agents (Ray et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 4-substituted pyrazoles, have been shown to inhibit liver alcohol dehydrogenase .
Mode of Action
It’s worth noting that related compounds have been shown to interact with their targets by binding to the active site, thereby inhibiting the target’s function .
Biochemical Pathways
Related compounds have been associated with the inhibition of enzymes involved in metabolic pathways .
Result of Action
Related compounds have been shown to have neurotoxic potentials .
Biochemical Analysis
Biochemical Properties
3-(4-bromo-1H-pyrazol-1-yl)propanenitrile plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to the active sites of these enzymes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, this compound can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. For instance, it may inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine, by forming a stable complex with the enzyme. This inhibition can result in increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects such as liver damage and oxidative stress. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are primarily mediated by cytochrome P450 enzymes, which convert this compound into more water-soluble metabolites for excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, influencing its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound can determine its specific biochemical and cellular effects .
properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHGHKZQUZNBOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629699 |
Source


|
| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007518-24-2 |
Source


|
| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)



![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)
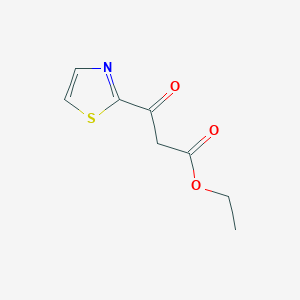

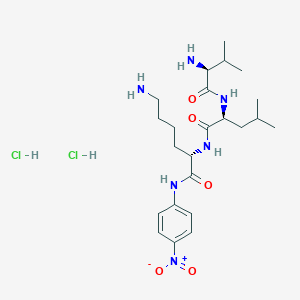
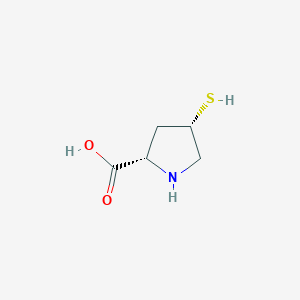
![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1344612.png)
